![molecular formula C13H17N5O2S2 B6966003 1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6966003.png)
1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is a synthetic organic compound that features a unique structure combining thiazole and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Urea Formation: The final step involves the reaction of the thiazole and piperidine derivatives with an isocyanate to form the urea linkage. This step typically requires mild heating and the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group on the thiazole ring can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the substituents introduced.
Aplicaciones Científicas De Investigación
1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea depends on its application:
Biological Targets: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, preventing substrate access.
Pathways Involved: The pathways involved would depend on the specific biological target. For instance, if the compound acts as an antimicrobial agent, it might disrupt cell wall synthesis or protein synthesis in bacteria.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-Thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-(5-Methyl-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea: Contains a
Propiedades
IUPAC Name |
1-(5-methoxy-1,3-thiazol-2-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S2/c1-20-10-8-15-12(22-10)17-11(19)16-9-2-5-18(6-3-9)13-14-4-7-21-13/h4,7-9H,2-3,5-6H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLFHFADEOULKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(S1)NC(=O)NC2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

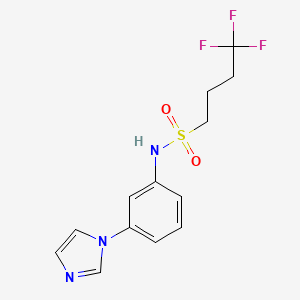
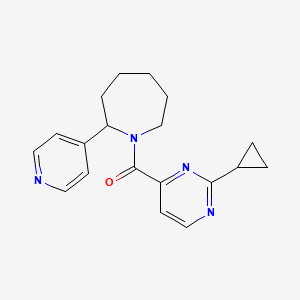
![1-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B6965956.png)
![[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B6965961.png)
![3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B6965968.png)
![(2-Cyclopropylpyrimidin-4-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B6965974.png)
![5,6-Dimethyl-7-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6965979.png)
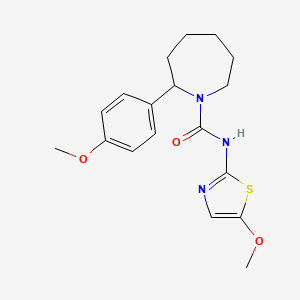

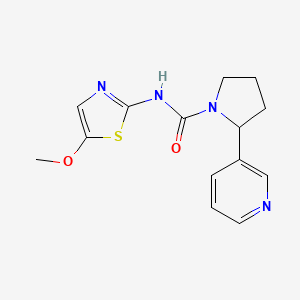
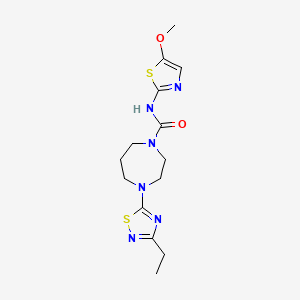
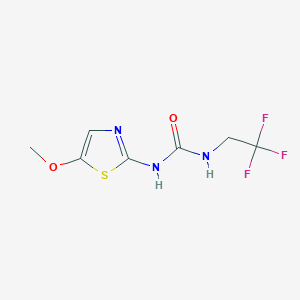
![3,5-Dicyclopropyl-1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole](/img/structure/B6966034.png)
